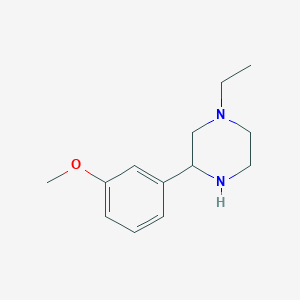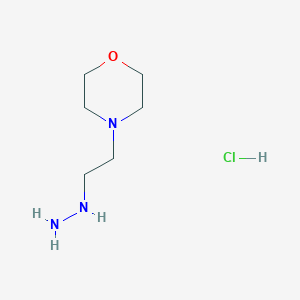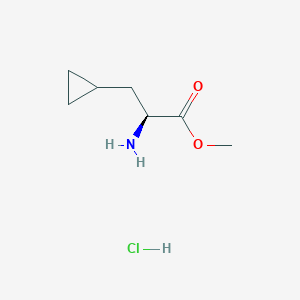
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1354555-25-1 . Its IUPAC name is 5-hydroxy-1,6-naphthyridine-2-carboxylic acid . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives, which include 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid, have been extensively studied . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular weight of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is 190.16 . The InChI code for this compound is 1S/C9H6N2O3/c12-8-5-1-2-7 (9 (13)14)11-6 (5)3-4-10-8/h1-4H, (H,10,12) (H,13,14) .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives, including 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid, has been explored with various reagents . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .Physical And Chemical Properties Analysis
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Anticancer Properties
1,6-Naphthyridines, which include “5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid”, have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
Anti-HIV Activity
1,6-Naphthyridines have also been found to have anti-human immunodeficiency virus (HIV) properties . This makes them a potential candidate for the development of new antiviral drugs.
Antimicrobial Properties
These compounds have shown antimicrobial activities , which could be useful in the development of new antibiotics or other types of antimicrobial agents.
Analgesic Properties
1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties . This could potentially lead to the development of new pain relief medications.
Anti-inflammatory Properties
These compounds have also been found to have anti-inflammatory properties , which could be useful in the treatment of various inflammatory conditions.
Antioxidant Properties
1,6-Naphthyridines have been found to have antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Use in Synthesis of Amides
Substituted amides of 2-styrylnicotinic acid have been obtained by condensation of 2-methylnicotinic acid arylamides with benzaldehyde . These undergo cyclization to 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives when they are heated in polyphosphoric acid .
Use in PARP Inhibitors
Poly-ADP-ribose-polymerase (PARP) inhibitors have achieved regulatory approval in oncology for homologous recombination repair deficient tumors including BRCA mutation . “5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid” could potentially be used in the development of these inhibitors.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid involves the condensation of 2-cyanopyridine with malonic acid followed by decarboxylation and oxidation.", "Starting Materials": [ "2-cyanopyridine", "malonic acid", "sodium ethoxide", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-cyanopyridine with malonic acid in the presence of sodium ethoxide to form 5-cyano-4,5-dihydro-2-methyl-1,3-thiazole-4-carboxylic acid.", "Step 2: Decarboxylation of the intermediate product in the presence of sodium hydroxide to form 5-cyano-4,5-dihydro-2-methyl-1,3-thiazole.", "Step 3: Oxidation of the intermediate product with hydrogen peroxide to form 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid." ] } | |
Número CAS |
1354555-25-1 |
Nombre del producto |
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid |
Fórmula molecular |
C9H6N2O3 |
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
5-oxo-6H-1,6-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-1-2-7(9(13)14)11-6(5)3-4-10-8/h1-4H,(H,10,12)(H,13,14) |
Clave InChI |
LHEFMWJEBKLQGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O |
SMILES canónico |
C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)



![N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1456290.png)





